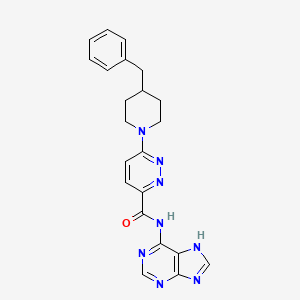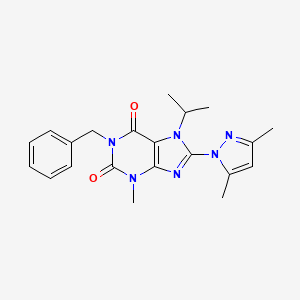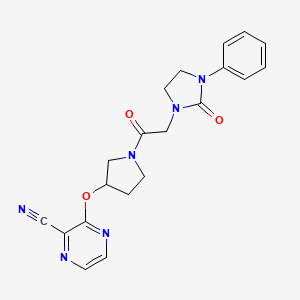![molecular formula C19H18BrNO3S B2402869 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone CAS No. 1705978-77-3](/img/structure/B2402869.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone, also known as BDDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDM is a thiazepine derivative that has a unique chemical structure and properties that make it an interesting target for researchers. In
Mecanismo De Acción
The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are the primary inhibitory neurotransmitter receptors in the brain, and their modulation can have significant effects on neuronal activity. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in animal models. In pharmacological studies, this compound has been found to exhibit potent anticonvulsant and anxiolytic effects, as well as sedative and muscle relaxant effects. This compound has also been shown to modulate the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone has several advantages and limitations for use in lab experiments. One advantage is its potent anticonvulsant and anxiolytic effects, which make it a useful tool for studying the mechanisms underlying these conditions. Another advantage is its ability to modulate the activity of GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other neurotransmitter systems, such as glutamate and dopamine, which are also important targets for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal activity.
Métodos De Síntesis
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone involves the condensation of 2-bromobenzaldehyde with 7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-amine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In pharmacology, this compound has been shown to exhibit potent anticonvulsant and anxiolytic effects in animal models. In neuroscience, this compound has been studied for its ability to modulate the activity of GABA receptors, which are important targets for the treatment of anxiety and epilepsy.
Propiedades
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c20-15-4-2-1-3-14(15)19(22)21-8-7-18(25-10-9-21)13-5-6-16-17(11-13)24-12-23-16/h1-6,11,18H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLNPQYSBLGEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2402786.png)
![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)


![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one](/img/structure/B2402790.png)


![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)


![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)
